2-Fluoro-N-methylaniline
Overview
Description
2-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
2-Fluoro-N-methylaniline, also known as N-methyl-2-fluoroaniline, is an aniline derivative . This compound has a variety of applications, particularly in the preparation of various pharmaceutical compounds .
Target of Action
It is used in the preparation of pharmaceutical compounds such as muscarinic agonists , which suggests that it may interact with muscarinic receptors in the body.
Biochemical Pathways
Given its use in the synthesis of muscarinic agonists , it may be involved in pathways related to the muscarinic acetylcholine receptor.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-N-methylaniline are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of muscarinic agonists , indicating potential interactions with muscarinic receptors
Cellular Effects
Given its use in the synthesis of pharmaceutical compounds , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can be used in the synthesis of muscarinic agonists , suggesting it may have binding interactions with muscarinic receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with dimethyl carbonate. This reaction typically occurs under basic conditions, often using a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is involved in the development of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-4-methylaniline: Similar structure with an additional methyl group on the benzene ring
Uniqueness: 2-Fluoro-N-methylaniline is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can enhance its properties, making it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
2-Fluoro-N-methylaniline is an aromatic amine with the molecular formula and a molecular weight of 125.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological macromolecules.
Chemical Structure and Properties
The structure of this compound features a fluorine atom attached to the benzene ring, which significantly influences its chemical reactivity and biological interactions. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Research indicates that this compound may interact with various enzymes and receptors, influencing several biochemical pathways. The fluorine atom is known to enhance binding affinity towards specific targets, making it a valuable compound for drug development. The compound's mechanism of action involves:
- Enzyme Inhibition/Activation : It may modulate enzyme activity, which could lead to therapeutic effects.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in studies involving related compounds, suggesting a potential for similar effects with this compound.
In Vitro Studies
Preliminary studies have shown that this compound exhibits promising biological activities:
- Antioxidant Activity : Research has indicated that compounds similar to this compound possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Enzyme Interaction : Studies focusing on enzyme kinetics have revealed that this compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Case Studies
- Toxicological Evaluation : A study assessing the toxicity of various N-substituted anilines, including this compound, found that structural modifications significantly affect cytotoxicity levels. The fluorine substitution was noted to alter the compound's interaction with cellular membranes, potentially leading to varying degrees of toxicity .
- Pharmacological Applications : Investigations into the pharmacological applications of this compound have highlighted its potential as a precursor for drug synthesis. Its unique chemical properties allow for modifications that can lead to more effective therapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C7H8FN | Fluorine enhances binding affinity |
N-Ethyl-2-fluoro-N-methylaniline | C8H10FN | Ethyl group alters solubility and reactivity |
4-Amino-2-fluoro-N-methylbenzamide | C8H10FN2O | Contains an amide functional group |
The unique combination of functional groups in this compound provides specific advantages in targeted applications within medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAIJZDACHGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374600 | |
Record name | 2-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-38-7 | |
Record name | 2-Fluoro-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1978-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Fluoro-N-methylaniline formed during metamifop degradation?
A1: Research indicates that this compound (NMFA) is a photodegradation product of the herbicide metamifop. When exposed to UV radiation (λ = 300 nm), metamifop undergoes degradation, with NMFA identified as one of the resulting metabolites. [] This suggests that environmental exposure of metamifop to sunlight can lead to the formation of NMFA.
Q2: What is the significance of studying the vibrational structure of this compound?
A2: Understanding the vibrational structure of a molecule like this compound provides insights into its fundamental properties and behavior. Techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy, coupled with theoretical calculations, can elucidate the molecule's structure and vibrations in its ground and excited states. [] This information is crucial for comprehending its reactivity, interactions with other molecules, and potential environmental fate.
Q3: Are there any analytical methods to quantify this compound in environmental samples?
A3: While specific details on analytical methods for quantifying this compound are not available in the provided research, the study on metamifop degradation utilized gas chromatography and gas chromatography-mass spectrometry to analyze degradation products. [] These techniques can potentially be adapted and optimized for the detection and quantification of this compound in environmental samples. Further research is necessary to develop and validate specific analytical methods for this compound.
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